N-Methyl-2-nitrobenzenesulfonamide
Overview
Description
N-Methyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of benzenesulfonamide, where a nitro group is attached to the benzene ring and a methyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various chemical reactions and research fields.
Mechanism of Action
Target of Action
N-Methyl-2-nitrobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydropteroic acid, a precursor of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound prevents the production of dihydropteroic acid, leading to a deficiency in folic acid . This deficiency hampers the synthesis of nucleotides required for DNA replication, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit good absorption in the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA, thereby halting their proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as extreme pH values can denature the enzyme it targets . Additionally, its stability might be affected by temperature and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-nitrobenzenesulfonamide can be synthesized through the alkylation of N-monosubstituted 2-nitrobenzenesulfonamides. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds smoothly to give N,N-disubstituted 2-nitrobenzenesulfonamide in excellent yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or other suitable purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Methyl-2-aminobenzenesulfonamide.
Substitution: Various N-substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound, though specific products depend on the oxidizing agent and conditions.
Scientific Research Applications
N-Methyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzenesulfonamide: Lacks the methyl group, which affects its solubility and reactivity.
N,N-Dimethyl-2-nitrobenzenesulfonamide: Contains an additional methyl group, which can influence its steric properties and reactivity.
Uniqueness
N-Methyl-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and methyl groups. The nitro group enhances its reactivity in reduction and substitution reactions, while the methyl group affects its solubility and steric properties. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
N-methyl-2-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPYODODWSDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295208 | |
Record name | N-Methyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-40-7 | |
Record name | 23530-40-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2-nitrobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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